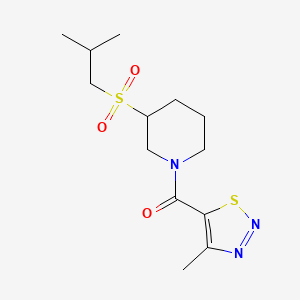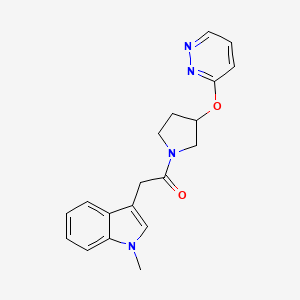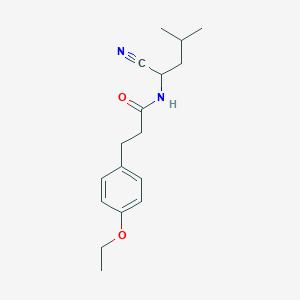
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide, also known as CEMB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CEMB is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells and peripheral tissues.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been studied for its potential in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Additionally, N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been shown to have potential as an analgesic, with studies demonstrating its ability to reduce pain in animal models of neuropathic pain.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide a promising compound for research in these areas. Additionally, N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been shown to have a low affinity for the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been shown to reduce oxidative stress and apoptosis in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide in lab experiments is its selectivity for the CB2 receptor, which allows for targeted research in the areas of anti-inflammatory and analgesic effects. Additionally, the synthesis method for N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been optimized to produce high yields and purity, making it a viable compound for research purposes. However, one limitation of using N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide in lab experiments is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are several future directions for research on N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and colitis. Additionally, further research is needed to determine the optimal dosing and administration of N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide for therapeutic use. Finally, research on the potential side effects and toxicity of N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide is needed to ensure its safety for use in humans.
Méthodes De Synthèse
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide is synthesized through a multistep process that involves the reaction of 4-ethoxybenzylamine with 3-methylbutyryl chloride to form 3-(4-ethoxyphenyl)propanenitrile. This intermediate is then reacted with 1-cyanopiperidine to form the final product, N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide. The synthesis method has been optimized to produce high yields and purity of N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide, making it a viable compound for research purposes.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-21-16-8-5-14(6-9-16)7-10-17(20)19-15(12-18)11-13(2)3/h5-6,8-9,13,15H,4,7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXEIOGCGBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)
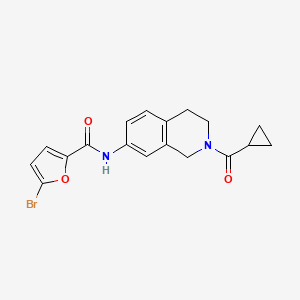
![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)
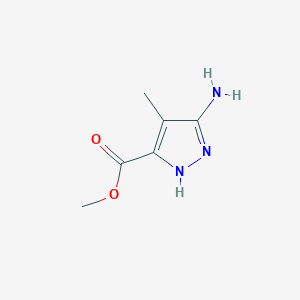
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)


